Pomalidomide-C6-PEG3-Butyl Iodide is a synthetic compound utilized primarily in the field of biochemistry and pharmacology. It serves as a crucial building block for the development of targeted protein degradation strategies, particularly in the synthesis of proteolysis-targeting chimeras, commonly known as PROTACs. This compound features a Cereblon-recruiting ligand, a polyethylene glycol linker, and a butyl iodide moiety that facilitates its reactivity with nucleophiles, making it significant in drug discovery and development processes aimed at specific protein targets .
The synthesis of Pomalidomide-C6-PEG3-Butyl Iodide typically involves several key steps, including:
The reaction conditions are meticulously controlled, utilizing organic solvents and catalysts to promote efficient chemical transformations. Typical conditions may include temperature regulation and the use of inert atmospheres to prevent unwanted side reactions .
The molecular formula for Pomalidomide-C6-PEG3-Butyl Iodide is , with a molecular weight of approximately 685.55 g/mol . The structure comprises:
The structural integrity and purity are usually confirmed through techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography .
Pomalidomide-C6-PEG3-Butyl Iodide can undergo several types of chemical reactions:
Reagents commonly employed include:
Reactions are typically conducted under controlled temperatures with appropriate catalysts to optimize yields .
Pomalidomide-C6-PEG3-Butyl Iodide functions as a pivotal component in PROTAC technology. Its mechanism involves:
Pomalidomide-C6-PEG3-Butyl Iodide typically exhibits:
Key chemical properties include:
Pomalidomide-C6-PEG3-Butyl Iodide has extensive applications across several scientific domains:
The historical development of PROTAC® technology has progressed through iterative generations of increasing complexity and therapeutic relevance. Early PROTAC® designs utilized non-specific E3 ligase ligands and peptide-based linkers that suffered from poor cellular permeability and limited stability. The advent of small-molecule E3 ligands, particularly those targeting Cereblon (CRBN), revolutionized PROTAC® design by enabling drug-like properties and oral bioavailability. Pomalidomide-C6-PEG3-butyl iodide exemplifies a modern PROTAC® building block that incorporates key pharmacological learnings from previous generations [1] [6].
Molecular evolution in PROTAC® linker technology has demonstrated that even minor structural variations significantly impact degradation efficiency. Research indicates that linker length, hydrophilicity, and conformational flexibility critically influence ternary complex formation between the target protein, E3 ligase, and PROTAC® molecule. The C6-PEG3 linker in pomalidomide-C6-PEG3-butyl iodide represents an optimized architecture balancing these parameters. The compound serves as a template for synthesizing targeted protein degraders and enables rapid generation of PROTAC® libraries through its reactive iodoalkane terminus, which facilitates conjugation to diverse target protein ligands [1] [6] [10].
Table 1: Evolution of Key Components in PROTAC® Development
Generation | E3 Ligand Type | Linker Technology | Limitations |
---|---|---|---|
First (2001-2008) | Peptide-based | Simple alkyl chains | Poor cellular permeability |
Second (2008-2015) | Small molecules (MDM2, VHL) | Extended alkyl/PEG hybrids | Limited E3 variety |
Current (2015-present) | CRBN/VHL ligands with optimized binding | Balanced hydrophilic-hydrophobic linkers (e.g., C6-PEG3) | Ternary complex optimization challenges |
Representative Molecule | - | - | Pomalidomide-C6-PEG3-butyl iodide |
The ubiquitin-proteasome pathway represents a highly selective protein destruction mechanism wherein E3 ubiquitin ligases serve as substrate recognition components. PROTAC® molecules function by creating a productive ternary complex wherein the target protein and E3 ligase are brought into proximity, enabling the transfer of ubiquitin molecules to lysine residues on the target protein surface. This ubiquitination marks the target for recognition and degradation by the 26S proteasome. Pomalidomide-C6-PEG3-butyl iodide contains a pomalidomide-based CRBN ligand that specifically recruits the CRBN-CRL4 E3 ubiquitin ligase complex, one of the most clinically validated E3 ligases for TPD applications [1] [3] [6].
The structural architecture of PROTAC® molecules critically determines ternary complex formation efficiency. The linker component of pomalidomide-C6-PEG3-butyl iodide (N-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-6-(2-(2-((6-iodohexyl)oxy)ethoxy)ethoxy)hexanamide) integrates both hydrophobic (C6 alkyl) and hydrophilic (PEG3) moieties to optimize molecular properties. The hydrophilic PEG segment enhances solubility and reduces aggregation potential, while the alkyl components contribute to membrane permeability. This balanced design promotes optimal spatial positioning between the target protein and CRBN, facilitating efficient ubiquitin transfer. The pendant iodoalkane functionality (6-iodohexyl terminus) serves as a conjugation handle for attaching target protein ligands through nucleophilic substitution reactions, enabling PROTAC® assembly [2] [3] [4].
Biochemical studies have demonstrated that even subtle alterations in linker length or composition significantly impact PROTAC® efficacy. The specific arrangement of C6-PEG3 in pomalidomide-C6-PEG3-butyl iodide has been optimized through empirical screening to support productive ternary complex formation while maintaining drug-like properties. The molecular weight (685.55 g/mol) and calculated lipophilicity of this conjugate place it within an acceptable range for cell permeability, addressing one of the key challenges in PROTAC® development [2] [4] [7].
The thalidomide family of compounds, including pomalidomide, bind with high affinity to the CRBN substrate receptor within the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex. Structural analyses reveal that these ligands occupy the tri-tryptophan pocket in CRBN, creating a neomorphic surface capable of recruiting specific protein substrates for ubiquitination. Pomalidomide-C6-PEG3-butyl iodide exploits this well-characterized molecular interaction, offering significant advantages over alternative E3 ligands. The CRBN-pomalidomide interface has been extensively mapped through crystallography, enabling rational optimization of linker attachment points to minimize interference with binding interactions [1] [4] [6].
Comparative studies of E3 ligase ligands reveal distinct advantages of CRBN recruiters. CRBN exhibits ubiquitous tissue expression, supports robust ternary complex formation across diverse target proteins, and has validated clinical relevance through FDA-approved immunomodulatory drugs. Pomalidomide derivatives specifically offer superior binding kinetics compared to earlier thalidomide analogs. The chemical structure of pomalidomide-C6-PEG3-butyl iodide preserves the critical phthalimide and glutarimide moieties necessary for CRBN binding while providing an optimized alkyl-PEG linker attached at the 4-position of the phthalimide ring, a validated vector for linker conjugation without compromised ligase engagement [1] [4] [6].
Table 2: Comparative Analysis of E3 Ligase Ligands in PROTAC® Design
Parameter | CRBN (Pomalidomide-based) | VHL Ligands | MDM2 Ligands | IAP Ligands |
---|---|---|---|---|
Expression Profile | Ubiquitous | Ubiquitous | Stress-regulated | Tissue-variable |
Ligand Size (Da) | ~250 (core) | ~180 | ~300 | ~500 |
Binding Affinity | nM range | nM range | µM-nM range | nM range |
Structural Characterization | High | High | Moderate | Moderate |
Clinical Validation | FDA-approved derivatives | Clinical candidates | Preclinical-clinical | Preclinical |
Advantages | Drug-like properties, established safety | Small ligand size | Oncology relevance | Caspase activation |
Practical implementation of pomalidomide-C6-PEG3-butyl iodide in PROTAC® development leverages its synthetic versatility. The terminal iodide functionality enables efficient nucleophilic displacement reactions with thiols, amines, and other nucleophiles present on target protein ligands. This reactivity facilitates parallel synthesis approaches for generating diverse PROTAC® libraries. Medicinal chemistry teams can systematically vary the target warhead while maintaining the optimized CRBN-recruiting module and linker, enabling rapid structure-activity relationship studies focused on degradation efficiency rather than E3 ligase engagement. This modular strategy significantly accelerates PROTAC® optimization cycles compared to de novo synthesis approaches [2] [3] [4].
Table 3: Pomalidomide-C6-PEG3-Butyl Iodide Specifications and Alternative Names
Property | Specification | Alternative Names |
---|---|---|
CAS Number | 1835705-70-8 | N-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-6-(2-(2-((6-iodohexyl)oxy)ethoxy)ethoxy)hexanamide |
Molecular Formula | C₂₉H₄₀IN₃O₈ | Crosslinker-E3 Ligase ligand conjugate |
Molecular Weight | 685.55 g/mol | Partial PROTAC |
Reactive Group | Alkyl iodide | Pomalidomide-6-2-2-6-I |
Linker Composition | C6 alkyl + triethylene glycol | Template for synthesis of targeted protein degrader |
Purity Specification | ≥95% (HPLC) | - |
Storage Conditions | 2-8°C (protect from light) | - |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: